molecular formula C8H6BrN3S B1438186 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine CAS No. 1094373-80-4

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine

Cat. No.: B1438186
CAS No.: 1094373-80-4
M. Wt: 256.12 g/mol
InChI Key: LTHVYBFNPHBNHI-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine is an organic compound with the molecular formula C8H6BrN3S and a molecular weight of 256.13 g/mol . This compound features a pyrimidine ring substituted with a bromothiophene moiety, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine typically involves the coupling of a bromothiophene derivative with a pyrimidine precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst and a boronic acid or ester as the coupling partner . The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Including toluene, ethanol, and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid yields a biaryl product, while oxidation of the thiophene ring forms sulfoxides or sulfones .

Scientific Research Applications

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can enhance binding affinity and selectivity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-2-yl)pyrimidin-5-amine is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with diverse biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-7-2-1-6(13-7)8-11-3-5(10)4-12-8/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHVYBFNPHBNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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